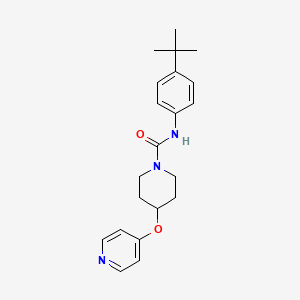

N-(4-(tert-butyl)phenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-pyridin-4-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-21(2,3)16-4-6-17(7-5-16)23-20(25)24-14-10-19(11-15-24)26-18-8-12-22-13-9-18/h4-9,12-13,19H,10-11,14-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLPHUXKSQODMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)phenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyridine moiety. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic or basic conditions.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine ring.

Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)phenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : The compound exhibits significant cytotoxicity against cancer cells, with IC50 values indicating potent effects on cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.8 |

| MDA-MB-231 | 1.0 |

| HCT-15 | 1.5 |

| A549 | 2.0 |

These values suggest that the compound is particularly effective against breast and colon cancer models, making it a candidate for further development in cancer therapy.

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders, particularly due to its interaction with muscarinic acetylcholine receptors. Studies indicate that it may serve as an allosteric modulator, which could help in conditions like Alzheimer's disease by enhancing cholinergic signaling without directly activating the receptors.

Protein Kinase Inhibition

The compound acts as an ATP-competitive inhibitor of Protein Kinase B (PKB/Akt), which is involved in critical signaling pathways related to cell survival and growth. By modulating the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway, it shows promise in cancer treatment and metabolic disorders.

Case Study 1: Anticancer Efficacy

In a preclinical study, N-(4-(tert-butyl)phenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide was tested on human tumor xenografts in nude mice. The results demonstrated that at well-tolerated doses, the compound significantly inhibited tumor growth, supporting its potential as an anticancer therapeutic agent.

Case Study 2: Neurological Impact

In another research project focusing on cognitive enhancement, the compound was assessed for its ability to reverse cognitive deficits in animal models of Alzheimer's disease. The results indicated that it improved memory performance, suggesting its utility in treating cognitive decline associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)phenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

Similar Compounds

N-(4-(tert-butyl)phenyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide: Similar structure but with a pyridine moiety at the 3-position.

N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide: Similar structure but with a pyridine moiety at the 2-position.

N-(4-(tert-butyl)phenyl)-4-(pyridin-4-yloxy)piperidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(4-(tert-butyl)phenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide is unique due to its specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its versatility in undergoing various chemical reactions and its potential biological activities set it apart from similar compounds.

Biological Activity

N-(4-(tert-butyl)phenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a pyridine moiety, and a tert-butyl group, which contribute to its versatility in biological activity. The structural formula can be represented as follows:

This structure is characterized by the following functional groups:

- Piperidine : A six-membered ring with one nitrogen atom.

- Pyridine : A six-membered aromatic ring containing one nitrogen atom.

- Tert-butyl group : A branched alkyl group that enhances lipophilicity.

The mechanism of action for this compound involves interactions with specific molecular targets, potentially including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction. Additionally, it may modulate cellular signaling pathways through receptor interactions.

1. Antiparasitic Activity

Research has indicated that compounds with similar structural motifs exhibit antiparasitic properties. For instance, studies on derivatives of piperidine have shown varying degrees of efficacy against parasites. The biological activity can be quantified using effective concentration (EC) values:

| Compound | EC50 (μM) | Activity Description |

|---|---|---|

| 10a | 0.064 | High potency |

| 10f | 0.577 | Moderate potency |

| 10t | 0.177 | Lower potency |

These findings suggest that modifications to the piperidine structure can significantly influence biological activity against parasitic infections .

2. Anticancer Potential

The compound's structural characteristics position it as a potential candidate for anticancer therapy. A study demonstrated that benzoylpiperidine derivatives inhibited cell growth in various cancer cell lines with IC50 values ranging from 7.9 to 92 μM . This highlights the importance of the piperidine moiety in developing novel anticancer agents.

Case Study 1: Synthesis and Pharmacological Evaluation

In a recent study, researchers synthesized this compound and evaluated its pharmacological properties. The synthesis involved multiple steps, including the formation of the piperidine ring and introduction of the pyridine moiety through nucleophilic substitution reactions. The resulting compound was tested for its inhibitory effects on specific enzymes, demonstrating significant promise in modulating biological pathways.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis was conducted to assess how variations in the compound's structure affected its biological activity. Modifications such as the introduction of different substituents on the piperidine or pyridine rings were systematically evaluated for their impact on potency against target enzymes and cancer cells . This approach allowed researchers to identify key structural features that enhance biological efficacy.

Q & A

Basic: How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

Optimization involves multi-step synthesis protocols with attention to reaction conditions. For example:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxamide group, ensuring stoichiometric control to minimize side products .

- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates, as noted in piperidine-carboxamide syntheses .

- Temperature Control : Maintain 0–5°C during nucleophilic substitution steps involving the pyridinyloxy group to prevent decomposition .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>98% HPLC) .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) resolve signals for the tert-butyl group (δ ~1.3 ppm), pyridinyl protons (δ 8.4–7.1 ppm), and piperidine carbons (δ 45–60 ppm) .

- X-ray Crystallography : Determines piperidine ring conformation (chair vs. boat) and hydrogen-bonding patterns in the solid state, as demonstrated for related piperidine-carboxamides .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C21H28N3O2: 366.2175) .

Advanced: How do steric effects of the tert-butyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The tert-butyl group imposes steric hindrance, reducing accessibility to the carboxamide’s electrophilic carbon. Strategies to mitigate this include:

- Catalysis : Use Pd-mediated cross-coupling to bypass direct nucleophilic attack .

- Solvent Effects : Low-polarity solvents (e.g., toluene) minimize steric clashes by stabilizing planar transition states .

- Substituent Positioning : Computational modeling (DFT) predicts optimal tert-butyl orientation for reaction feasibility .

Advanced: What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability. To resolve:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Dose-Response Curves : Generate EC50/IC50 values with ≥8 concentration points to ensure reproducibility .

- Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to benchmark activity .

Advanced: How to design experiments for studying carbonic anhydrase isoform interactions?

Methodological Answer:

- Enzyme Assays : Use stopped-flow spectrophotometry to measure CO2 hydration rates (kcat/KM) with recombinant isoforms (CA I, II, IX) .

- Crystallography : Co-crystallize the compound with CA II to identify binding motifs (e.g., sulfonamide-Zn²⁺ coordination) .

- Mutagenesis : Replace key residues (e.g., Thr199 in CA II) to assess binding affinity changes via SPR .

Basic: What safety protocols are essential for laboratory handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates (particle size <10 μm) .

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced: What computational methods predict binding affinity to neurological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with dopamine D2 receptors (PDB: 6CM4) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of piperidine ring conformations in lipid bilayers .

- QSAR Models : Train regression models using descriptors like logP and polar surface area to predict blood-brain barrier penetration .

Advanced: How to resolve conflicting crystallographic data on piperidine ring conformation?

Methodological Answer:

- Data Reconciliation : Compare torsion angles (N1-C2-C3-C4) across multiple crystal structures (e.g., CCDC entries) .

- DFT Optimization : Gaussian09 calculations at the B3LYP/6-31G* level validate energetically favorable chair vs. twist-boat conformers .

- Temperature-Dependent XRD : Collect data at 100 K and 298 K to assess thermal effects on ring puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.